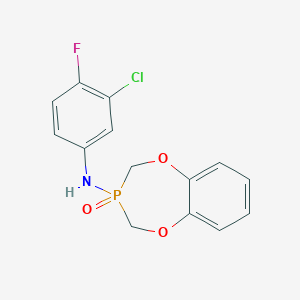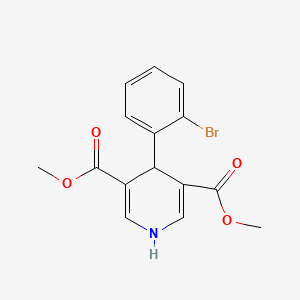![molecular formula C21H15N3O3 B15003969 2-{3-[(E)-(hydroxyimino)(pyridin-4-yl)methyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15003969.png)
2-{3-[(E)-(hydroxyimino)(pyridin-4-yl)methyl]benzyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the pyridinyl moiety to the isoindole core.
Hydroxyimino Group Addition: The hydroxyimino group can be introduced through the reaction of the corresponding aldehyde or ketone with hydroxylamine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.
Pyrrolidine Derivatives: These compounds, like pyrrolidine-2,5-diones, also feature nitrogen-containing heterocycles and are used in medicinal chemistry.
Pyrazole Derivatives: Compounds like 5-amino-pyrazoles are structurally related and have diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
2-({3-[(E)-(HYDROXYIMINO)(PYRIDIN-4-YL)METHYL]PHENYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C21H15N3O3 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[[3-[(E)-N-hydroxy-C-pyridin-4-ylcarbonimidoyl]phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H15N3O3/c25-20-17-6-1-2-7-18(17)21(26)24(20)13-14-4-3-5-16(12-14)19(23-27)15-8-10-22-11-9-15/h1-12,27H,13H2/b23-19- |
Clé InChI |
SRQQMONERRCYGC-NMWGTECJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)/C(=N\O)/C4=CC=NC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=NO)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-(5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B15003888.png)
![2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B15003889.png)
![7-[4-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003895.png)
![5-(4-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15003900.png)


![(3Z)-3-[(4-chlorophenyl)imino]-5-phenylfuran-2(3H)-one](/img/structure/B15003928.png)
![8,9-diethoxy-4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003929.png)
![[(4-ethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15003933.png)
![methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15003934.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003943.png)
![2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15003956.png)
![3-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15003964.png)
![2-amino-4-(3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15003975.png)
